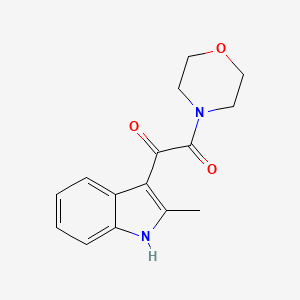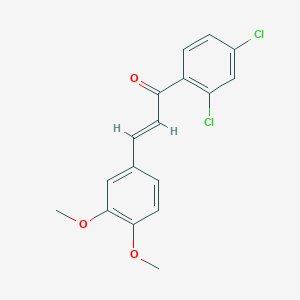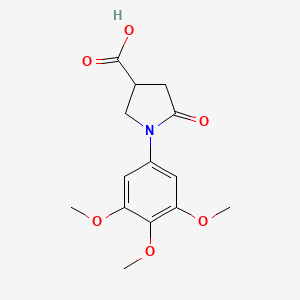
1-(2-甲基-1H-吲哚-3-基)-2-吗啉-4-基-2-氧代乙酮
描述
The compound “1-(2-methyl-1H-indol-3-yl)-2-morpholin-4-yl-2-oxoethanone” is a complex organic molecule. It contains an indole group, which is a common structure in many natural products and pharmaceuticals . The morpholinyl group is a common motif in medicinal chemistry, known for its versatility and favorable pharmacokinetic properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indole ring, a morpholinyl ring, and an oxoethanone group. The indole ring is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring . The morpholinyl ring is a six-membered ring containing four carbon atoms and two nitrogen atoms .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the indole ring, the morpholinyl group, and the oxoethanone group. The indole ring is known to undergo electrophilic substitution reactions . The morpholinyl group could potentially undergo reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the indole and morpholinyl groups could potentially increase its solubility in polar solvents .科学研究应用
化学反应和合成
- 该化合物已参与立体化学研究,揭示了它在甲乙基酮亲核加成到 (E)-烷基氧吲哚亚乙酸酯中的作用。该反应产生各种非对映异构体和异构体混合物,扩大了我们对其在化学合成中结构多功能性的理解 (El-Samahy,2005)。
- 它已被用于氨基甲酸酯吲哚衍生物的 Nenitzescu 合成中,突出了它在生产吗啉取代的环己烷和环戊烷稠合吲哚衍生物中的用途。这些衍生物在包括药物化学在内的各个领域具有潜在应用 (Borisov 等,2007)。
药理学研究
- 该化合物及其类似物已被合成并研究其作为多巴胺 D4 受体拮抗剂的活性。这些研究对于理解该化合物在线粒体疾病中的潜在治疗应用至关重要 (Witt 等,2016)。
- 它还参与了构象受限的普拉多林杂环类似物的合成。这一过程突出了它在探索大麻素受体激动剂及其潜在治疗益处中的重要性 (D'ambra 等,1992)。
材料科学与工程
- 该化合物在与近红外吸收的菁染料共敏化过程中发挥作用,以提高染料敏化太阳能电池中的光电转换。这项研究对于太阳能技术及其应用的发展至关重要 (Wu 等,2009)。
未来方向
作用机制
Target of Action
Similar indole analogs have been found to exhibit inhibitory activities against acetylcholinesterase enzyme (ache) and glutathione s-transferase enzyme (gst) .
Mode of Action
For instance, some indole analogs have been found to inhibit AChE and GST enzymes .
Biochemical Pathways
AChE is involved in the termination of impulse transmission at cholinergic synapses, while GST is involved in the detoxification of xenobiotics .
Pharmacokinetics
The pharmacokinetic properties of similar indole analogs have been predicted .
Result of Action
The inhibition of ache and gst enzymes by similar indole analogs could potentially lead to changes in neurotransmission and detoxification processes, respectively .
生化分析
Biochemical Properties
1-(2-methyl-1H-indol-3-yl)-2-morpholin-4-yl-2-oxoethanone plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and glutathione S-transferase (GST) . These interactions are typically characterized by the binding of the compound to the active site of the enzyme, leading to inhibition of enzyme activity.
Cellular Effects
The effects of 1-(2-methyl-1H-indol-3-yl)-2-morpholin-4-yl-2-oxoethanone on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been found to exhibit antiproliferative activities against various cancer cell lines, such as HeLa, MCF-7, and HT-29 . These effects are often mediated through the induction of apoptosis, cell cycle arrest, and inhibition of tubulin polymerization.
Molecular Mechanism
At the molecular level, 1-(2-methyl-1H-indol-3-yl)-2-morpholin-4-yl-2-oxoethanone exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound’s interaction with AChE and GST involves binding to the active site, resulting in enzyme inhibition . Additionally, the compound can induce apoptosis and cell cycle arrest by disrupting tubulin polymerization .
Temporal Effects in Laboratory Settings
The stability and degradation of 1-(2-methyl-1H-indol-3-yl)-2-morpholin-4-yl-2-oxoethanone in laboratory settings are critical for its long-term effects on cellular function. Indole derivatives are generally stable under standard laboratory conditions, but their activity can diminish over time due to degradation . Long-term studies have shown that the compound’s effects on cellular function, such as apoptosis and cell cycle arrest, can persist for extended periods, depending on the concentration and exposure duration.
Dosage Effects in Animal Models
The effects of 1-(2-methyl-1H-indol-3-yl)-2-morpholin-4-yl-2-oxoethanone vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and antiproliferative activity. At higher doses, toxic or adverse effects can occur, including cytotoxicity and disruption of normal cellular processes . Threshold effects are often observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity.
Metabolic Pathways
1-(2-methyl-1H-indol-3-yl)-2-morpholin-4-yl-2-oxoethanone is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. Indole derivatives are known to undergo various metabolic transformations, including oxidation, reduction, and conjugation reactions . These metabolic processes can influence the compound’s bioavailability and biological activity.
Transport and Distribution
The transport and distribution of 1-(2-methyl-1H-indol-3-yl)-2-morpholin-4-yl-2-oxoethanone within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its biological activity, as it needs to reach its target sites to exert its effects.
Subcellular Localization
The subcellular localization of 1-(2-methyl-1H-indol-3-yl)-2-morpholin-4-yl-2-oxoethanone is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological activity.
属性
IUPAC Name |
1-(2-methyl-1H-indol-3-yl)-2-morpholin-4-ylethane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-10-13(11-4-2-3-5-12(11)16-10)14(18)15(19)17-6-8-20-9-7-17/h2-5,16H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNQDCTJOGTWVHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49724494 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2-(2-fluorophenoxy)phenyl]-1H-tetrazole](/img/structure/B3167761.png)

![3-[4-(1H-tetrazol-1-yl)phenyl]propanoic acid](/img/structure/B3167767.png)

![3-[4-(4H-1,2,4-triazol-4-yl)phenyl]propanoic acid](/img/structure/B3167775.png)
![5-methyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B3167782.png)


![4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride](/img/structure/B3167810.png)
![3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3167819.png)

![3-[3-(Propan-2-yl)phenyl]benzoic acid](/img/structure/B3167845.png)
![1-Methyl-4-oxo-4,5-dihydro-1h-pyrrolo[3,2-c]pyridine-7-carboxylic acid](/img/structure/B3167850.png)
